1-Aminopyridinium iodide
Overview
Description
1-Aminopyridinium iodide is an organic compound with the molecular formula C5H7IN2. It is a pyridine derivative and appears as a white crystalline powder with a faint ammonia-like odor. This compound is significant in organic synthesis and has various pharmaceutical applications .
Mechanism of Action
Target of Action
1-Aminopyridinium iodide is primarily used as a reagent in organic synthesis . It doesn’t have a specific biological target, but rather serves as a building block in the construction of various organic compounds .
Mode of Action
The compound interacts with other reactants in a chemical reaction to construct fused heterocycles, synthesize substituted pyridines, and participate in dipolar cycloadditions and ylide type reactions . The exact mode of action depends on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
As a chemical reagent, this compound doesn’t directly affect any biochemical pathways. Instead, it’s used to synthesize other compounds that may have biological activity .
Result of Action
The result of this compound’s action is the formation of new organic compounds. These can include fused heterocycles, substituted pyridines, and products of dipolar cycloadditions and ylide type reactions .
Biochemical Analysis
Biochemical Properties
1-Aminopyridinium iodide plays a significant role in biochemical reactions, particularly in the synthesis of heterocycles and substituted pyridines. It is known to participate in homogeneous transition metal-catalyzed reactions, which are crucial for the formation of complex organic compounds . The compound interacts with enzymes and proteins, facilitating the formation of primary amines through aza-ylide intermediates . These interactions are essential for the synthesis of various pharmaceutical agents and organic materials.
Cellular Effects
This compound has notable effects on cellular processes. It influences cell function by modulating cell signaling pathways and gene expression. The compound’s interaction with cellular enzymes can lead to changes in cellular metabolism, affecting the overall metabolic flux within the cell . Studies have shown that this compound can alter the expression of specific genes, thereby impacting cellular growth and differentiation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound acts as an ammonia equivalent in the preparation of primary amines, which are vital for various biochemical processes . It can inhibit or activate enzymes, depending on the specific reaction conditions, leading to changes in gene expression and metabolic pathways . The binding of this compound to specific enzymes can result in the formation of stable complexes, which are crucial for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings. The stability and degradation of the compound are critical factors in its long-term efficacy and application in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can facilitate normal biochemical reactions without causing adverse effects . At higher doses, this compound can exhibit toxic effects, leading to cellular damage and metabolic disruptions . Threshold effects are observed, where the compound’s efficacy plateaus, and further increases in dosage do not enhance its biochemical activity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity . The compound can influence metabolic flux, altering the levels of specific metabolites within the cell . These interactions are crucial for the compound’s role in organic synthesis and pharmaceutical applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target areas, enhancing its biochemical activity. The transport mechanisms are essential for the compound’s efficacy in various biochemical reactions.
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound exerts its biochemical effects precisely where needed within the cell.
Preparation Methods
1-Aminopyridinium iodide can be synthesized through several methods. One common synthetic route involves the reaction of hydroxylamine-O-sulfonic acid with pyridine in the presence of potassium carbonate under reflux conditions, followed by the addition of hydriodic acid Another approach involves the substitution reaction of 1-amino-2,3-dimethylpyridine with iodine and an acid .
Chemical Reactions Analysis
1-Aminopyridinium iodide participates in various chemical reactions, including:
Oxidation and Reduction: It can act as a reagent in oxidation and reduction reactions, often serving as a catalyst or intermediate.
Substitution Reactions: It undergoes substitution reactions, particularly in the synthesis of substituted pyridines and fused heterocycles.
Ylide Reactions: The compound forms aza-ylides, which are used in homogeneous transition metal-catalyzed reactions.
Common reagents used in these reactions include transition metal catalysts, hydriodic acid, and potassium carbonate. Major products formed from these reactions include primary amines and various heterocyclic compounds .
Scientific Research Applications
1-Aminopyridinium iodide has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Aminopyridinium iodide can be compared with other pyridine derivatives and iodide compounds. Similar compounds include:
1-Amino-2,3-dimethylpyridine: Used in similar substitution reactions.
1,1,1-Trimethylhydrazinium iodide: Another iodide compound with different reactivity.
2-Chloro-1-methylpyridine iodide: Used in different synthetic applications.
What sets this compound apart is its ability to form aza-ylides, making it a versatile reagent in organic synthesis and pharmaceutical applications .
Properties
IUPAC Name |
pyridin-1-ium-1-amine;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N2.HI/c6-7-4-2-1-3-5-7;/h1-5H,6H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRLPYIMWROJBG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)N.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20978792 | |
Record name | 1-Aminopyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20978792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6295-87-0 | |
Record name | Pyridinium, 1-amino-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6295-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6295-87-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49542 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Aminopyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20978792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-aminopyridinium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.970 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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